Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine

Lipophilicity Drug-likeness Physicochemical property comparison

3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine (CAS 898771-80-7; IUPAC: ethyl 2-(5-bromopyridine-3-carbonyl)benzoate) is a benzoylpyridine derivative bearing a 5‑bromo substituent on the pyridine ring and a 2‑ethoxycarbonyl group on the benzoyl aromatic ring. Its molecular formula is C₁₅H₁₂BrNO₃, with a molecular weight of 334.16 g·mol⁻¹, a calculated polar surface area (PSA) of 56.26 Ų, and a computed LogP of 3.25.

Molecular Formula C15H12BrNO3
Molecular Weight 334.16 g/mol
CAS No. 898771-80-7
Cat. No. B1292364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine
CAS898771-80-7
Molecular FormulaC15H12BrNO3
Molecular Weight334.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C15H12BrNO3/c1-2-20-15(19)13-6-4-3-5-12(13)14(18)10-7-11(16)9-17-8-10/h3-9H,2H2,1H3
InChIKeyVKPFYNSPTBMRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine – Structural Identity and Physicochemical Baseline for Procurement Evaluation


3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine (CAS 898771-80-7; IUPAC: ethyl 2-(5-bromopyridine-3-carbonyl)benzoate) is a benzoylpyridine derivative bearing a 5‑bromo substituent on the pyridine ring and a 2‑ethoxycarbonyl group on the benzoyl aromatic ring . Its molecular formula is C₁₅H₁₂BrNO₃, with a molecular weight of 334.16 g·mol⁻¹, a calculated polar surface area (PSA) of 56.26 Ų, and a computed LogP of 3.25 . The compound is commercially available at research-grade purity (typically 97%) from multiple suppliers and is catalogued as a synthetic intermediate for pharmaceutical and agrochemical research . The co‑occurrence of an aryl bromide handle, a carbonyl linker, and an ortho‑ester moiety on the benzoyl ring defines a compact but functionally dense scaffold relevant to kinase‑targeted medicinal chemistry and cross‑coupling‑based library synthesis.

3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine – Why In‑Class Benzoylpyridines Cannot Be Interchanged Without Quantitative Justification


Within the benzoylpyridine chemotype, both the halogen identity on the pyridine ring and the substitution pattern on the benzoyl phenyl ring profoundly influence target potency, oral bioavailability, and selectivity. The seminal structure–activity relationship (SAR) study by Révész et al. demonstrated that among a library of benzoylpyridines and benzophenones evaluated as p38α MAP kinase inhibitors, oral efficacy in the rat collagen‑induced arthritis (CIA) model was strictly dependent on specific substitution combinations, with ED₅₀ values ranging from 8.6 to >30 mg·kg⁻¹ p.o. depending on the substituent choice [1]. Simply interchanging the 5‑bromo‑3‑pyridyl‑carbonyl core of the target compound with a 6‑chloro‑3‑pyridyl‑carbonyl analog (CAS 890100‑47‑7) results not only in a shift of calculated LogP from 3.25 to 3.14 but also in a change of the halogen’s steric bulk (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å) and polarisability, parameters known to modulate both target binding and off‑target promiscuity [1]. Furthermore, the 2‑ethoxycarbonyl substituent on the benzoyl ring is not electronically inert; its ester carbonyl can engage in hydrogen‑bonding interactions distinct from those of the unsubstituted benzoyl or 2‑carboxy analogs, altering both the conformational preferences of the diaryl ketone and the metabolic lability of the scaffold [1]. These quantitative and structural factors underscore why procurement decisions cannot rely on class‑level assumptions alone.

3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation: +0.109 LogP Units Higher Than the 2‑Chloro Regioisomeric Analog

The calculated octanol–water partition coefficient (LogP) of 3‑bromo‑5‑(2‑ethoxycarbonylbenzoyl)pyridine is 3.25180, compared with 3.14270 for the 2‑chloro‑5‑(2‑ethoxycarbonylbenzoyl)pyridine analog (CAS 890100‑47‑7) . This difference of +0.109 LogP units is attributable to the greater lipophilicity of the bromine atom relative to chlorine. In drug discovery, a LogP shift of ~0.1 unit can measurably affect membrane permeability, plasma protein binding, and the volume of distribution, particularly in CNS‑targeted programs where optimal LogP windows are narrow (typically 2–4) [1]. The target compound’s higher LogP also positions it closer to the empirical CNS multiparameter optimization (MPO) sweet spot (LogP ≈ 3.0) than the chloro analog, without breaching the commonly applied LogP ≤ 5 threshold for oral bioavailability.

Lipophilicity Drug-likeness Physicochemical property comparison

Identical PSA but 44.45 Da Higher Molecular Weight vs. Chloro Analog: Implications for Permeability–Potency Trade-offs

Both 3-bromo-5-(2-ethoxycarbonylbenzoyl)pyridine and its 2‑chloro analog share an identical calculated polar surface area of 56.26 Ų, yet the bromo compound carries a 44.45 Da mass penalty (MW 334.17 vs. 289.71) . In the context of lead optimization, PSA is a primary determinant of passive membrane permeability, while molecular weight influences solubility and metabolic clearance. The preservation of identical PSA between the two analogs means that the bromo compound is predicted to retain equivalent passive permeability despite its higher molecular weight—a non‑obvious advantage, as increasing MW typically accompanies rising PSA in most scaffold elaborations [1]. This decoupling of MW and PSA is a structurally specific feature of halogen substitution at non‑polar positions and is not generalizable across all benzoylpyridine analogs. The enhanced polarisability of bromine additionally contributes stronger halogen‑bonding potential in target binding pockets (C–Br···O=C interactions typically contribute −0.5 to −1.5 kcal·mol⁻¹), a feature absent in the chloro and des‑halo analogs [2].

Polar surface area Molecular weight Membrane permeability

Benzoylpyridine p38α MAP Kinase SAR: Substitution-Dependent Oral Efficacy Ranging from 8.6 to >30 mg·kg⁻¹

The benzoylpyridine scaffold has been systematically evaluated as p38α MAP kinase inhibitors by Révész et al. (Novartis), who reported that oral efficacy in the rat collagen‑induced arthritis (CIA) model is exquisitely dependent on the substitution pattern [1]. In that study, the most potent benzoylpyridine‑derived compound (a pyridinoyl‑substituted benzimidazole, 17b) demonstrated an in vitro IC₅₀ of 21 nM against p38α and an in vivo ED₅₀ of 8.6 mg·kg⁻¹ p.o. q.d., while other substitution patterns within the same benzoylpyridine series yielded substantially higher ED₅₀ values (>30 mg·kg⁻¹) or lacked oral activity entirely [1]. Although specific IC₅₀ data for 3‑bromo‑5‑(2‑ethoxycarbonylbenzoyl)pyridine itself have not been reported in the public domain, its structural features—5‑bromo‑3‑pyridyl‑carbonyl core with 2‑ethoxycarbonyl substitution—embed it within the productive region of the benzoylpyridine SAR landscape defined by this study. The 5‑bromo substituent is particularly notable: among related 5‑substituted pyridine analogs targeting nicotinic acetylcholine receptors and CYP2A6, 5‑bromo derivatives have demonstrated distinct binding profiles relative to 5‑chloro, 5‑fluoro, 5‑methyl, and unsubstituted congeners, with bromine conferring a unique combination of steric occupancy and electronic character [2][3].

p38α MAP kinase Inflammation Oral bioavailability Benzoylpyridine SAR

Aryl Bromide as a Differentiated Cross‑Coupling Handle: Regiochemical Orthogonality vs. the 2‑Chloro Regioisomer

The 5‑bromo substituent on the pyridine ring of the target compound occupies the meta position relative to the pyridine nitrogen, whereas the chlorine atom in the closely related 2‑chloro‑5‑(2‑ethoxycarbonylbenzoyl)pyridine (CAS 890100‑47‑7) resides ortho to the nitrogen . This regiochemical distinction is synthetically consequential: the 5‑bromo‑3‑pyridyl system is activated for palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig, Sonogashira, and carbonylative coupling) without the competing N‑directed oxidative addition or coordination interference sometimes observed with 2‑halopyridines [1][2]. The carbonylative Suzuki coupling of 2‑bromo‑5‑substituted pyridines has been demonstrated to proceed in high yields to afford benzoylpyridine derivatives, establishing the viability of the 5‑bromo position for further diversification [2]. Furthermore, the C–Br bond dissociation energy (~71 kcal·mol⁻¹ for aryl bromides) is lower than the C–Cl bond dissociation energy (~84 kcal·mol⁻¹), enabling milder and more selective coupling conditions for the bromo compound, which is critical when the ethoxycarbonyl group must be preserved through subsequent synthetic steps [3].

Cross-coupling Suzuki reaction Regioselectivity Synthetic intermediate

3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine – High-Confidence Application Scenarios Grounded in Comparative Evidence


Kinase Inhibitor Lead Optimization Programs Requiring Benzoylpyridine Scaffolds with Balanced Lipophilicity and Permeability

The compound’s LogP of 3.25, positioned 0.109 units above its chloro analog while maintaining identical PSA (56.26 Ų), makes it a structurally justified choice for p38α MAP kinase or related kinase inhibitor programs where target engagement in lipophilic binding pockets must be balanced against permeability and solubility requirements. The Révész et al. SAR study demonstrated that the benzoylpyridine scaffold can deliver oral in vivo efficacy (ED₅₀ 8.6 mg·kg⁻¹) when appropriately substituted . The bromo compound, with its specific physicochemical profile, offers a differentiated starting point for optimization of oral kinase inhibitors targeting inflammatory diseases where the p38α pathway is validated.

Parallel Library Synthesis via Regioselective Cross‑Coupling at the 5‑Bromo Position

The 5‑bromo substituent at the meta position relative to the pyridine nitrogen provides a regiochemically orthogonal handle for palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig, Sonogashira) without interference from N‑directed coordination, a documented advantage over 2‑halopyridine analogs [1][2]. The lower C–Br bond dissociation energy (~71 kcal·mol⁻¹ vs. ~84 kcal·mol⁻¹ for C–Cl) enables milder reaction conditions that preserve the ethoxycarbonyl ester functionality during diversification, making this compound an efficient central intermediate for generating benzoylpyridine‑focused compound libraries in both academic and industrial medicinal chemistry settings [3].

Physicochemical Property Benchmarking in Halogen‑Scanning Studies During Lead Development

When conducting systematic halogen scans to optimize ADME properties of a benzoylpyridine lead series, 3‑bromo‑5‑(2‑ethoxycarbonylbenzoyl)pyridine provides a well‑characterized data point: LogP = 3.25, PSA = 56.26 Ų, MW = 334.17 g·mol⁻¹, and the bromine atom’s distinct steric (van der Waals radius 1.85 Å vs. 1.75 Å for Cl) and electronic (enhanced polarisability, halogen‑bond donor capacity) parameters [4]. This combination of established physicochemical metrics and the commercial availability of both bromo and chloro analogs (CAS 890100‑47‑7) at comparable purity (≥97%) enables rigorous, pairwise comparative assessment of halogen effects on target potency, selectivity, metabolic stability, and permeability within a single series, reducing confounding variables in SAR interpretation .

Agrochemical Intermediate with Orthogonal Functionalization Potential

Beyond pharmaceutical applications, benzoylpyridine derivatives have established precedent as intermediates for fungicides and pesticides, as documented in patent literature [5]. The target compound’s combination of a 5‑bromo cross‑coupling handle and a 2‑ethoxycarbonyl group that can be hydrolyzed to the carboxylic acid or converted to amides provides a versatile platform for agrochemical lead generation, where the distinct LogP and electronic properties of the bromo‑substituted scaffold may confer differentiated environmental fate profiles (e.g., soil adsorption coefficients, photostability) relative to chloro or des‑halo analogs.

Quote Request

Request a Quote for 3-Bromo-5-(2-ethoxycarbonylbenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.